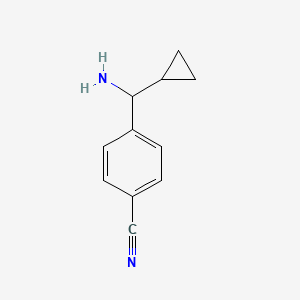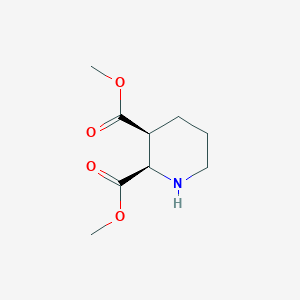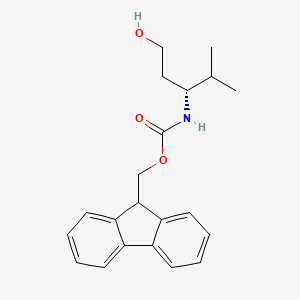
(9H-Fluoren-9-yl)methyl (R)-(1-hydroxy-4-methylpentan-3-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(9H-Fluoren-9-yl)methyl ®-(1-hydroxy-4-methylpentan-3-yl)carbamate is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a fluorenylmethyl group attached to a carbamate moiety, which is further linked to a chiral hydroxy-methylpentyl group. The presence of these functional groups makes it a versatile molecule for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluoren-9-yl)methyl ®-(1-hydroxy-4-methylpentan-3-yl)carbamate typically involves multiple steps, starting with the preparation of the fluorenylmethyl carbamate intermediate. This intermediate is then reacted with ®-(1-hydroxy-4-methylpentan-3-yl)amine under controlled conditions to form the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(9H-Fluoren-9-yl)methyl ®-(1-hydroxy-4-methylpentan-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The fluorenylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbamate group may produce an amine.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (9H-Fluoren-9-yl)methyl ®-(1-hydroxy-4-methylpentan-3-yl)carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. Its ability to form stable complexes with biological molecules makes it a useful tool in biochemical assays.
Medicine
In medicine, (9H-Fluoren-9-yl)methyl ®-(1-hydroxy-4-methylpentan-3-yl)carbamate has potential applications as a drug delivery agent. Its carbamate group can be modified to release active pharmaceutical ingredients in a controlled manner.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.
Wirkmechanismus
The mechanism of action of (9H-Fluoren-9-yl)methyl ®-(1-hydroxy-4-methylpentan-3-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or activation of their activity. The fluorenylmethyl group provides stability and enhances the compound’s binding affinity to its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (9H-Fluoren-9-yl)methyl ®-(1-mercaptopropan-2-yl)carbamate
- (9H-Fluoren-9-yl)methyl ®-(1-hydroxy-2,3-dimethylbutan-2-yl)carbamate
- (9H-Fluoren-9-yl)methyl ®-(1-hydroxy-3-methylbutan-2-yl)carbamate
Uniqueness
Compared to similar compounds, (9H-Fluoren-9-yl)methyl ®-(1-hydroxy-4-methylpentan-3-yl)carbamate stands out due to its specific chiral center and the presence of a hydroxy-methylpentyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C21H25NO3 |
|---|---|
Molekulargewicht |
339.4 g/mol |
IUPAC-Name |
9H-fluoren-9-ylmethyl N-[(3R)-1-hydroxy-4-methylpentan-3-yl]carbamate |
InChI |
InChI=1S/C21H25NO3/c1-14(2)20(11-12-23)22-21(24)25-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19-20,23H,11-13H2,1-2H3,(H,22,24)/t20-/m1/s1 |
InChI-Schlüssel |
ZETOWCPMLJSJMU-HXUWFJFHSA-N |
Isomerische SMILES |
CC(C)[C@@H](CCO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Kanonische SMILES |
CC(C)C(CCO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Methylspiro[3.4]octan-2-amine](/img/structure/B15226648.png)
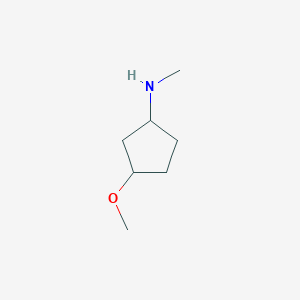


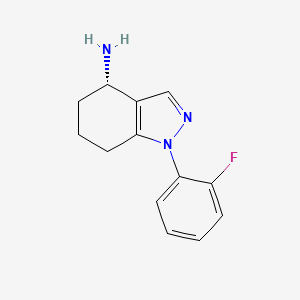
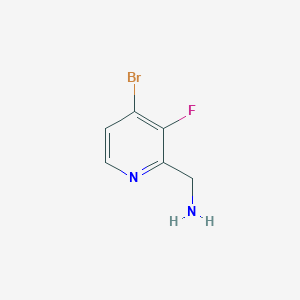
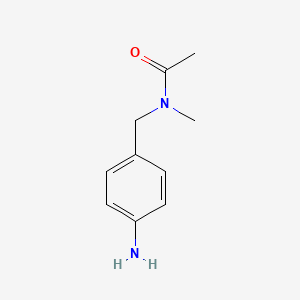

![4-Chloro-1-(pyrazin-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15226706.png)

![6-(Mercaptomethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B15226714.png)
![1-(4-(7-Amino-5-methylpyrazolo[1,5-a]pyrimidin-2-yl)phenyl)-3-(((2,4-dimethylphenyl)(methoxy)phosphoryl)amino)-1H-pyrazole-4-carboxylic acid](/img/structure/B15226715.png)
